molecular formula C11H17FN4O2S B7084165 N-[2-[[(5-fluoropyrimidin-2-yl)amino]methyl]cyclopentyl]methanesulfonamide

N-[2-[[(5-fluoropyrimidin-2-yl)amino]methyl]cyclopentyl]methanesulfonamide

Cat. No.: B7084165
M. Wt: 288.34 g/mol
InChI Key: YOPLZXDUVMQAKC-UHFFFAOYSA-N
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Description

N-[2-[[(5-fluoropyrimidin-2-yl)amino]methyl]cyclopentyl]methanesulfonamide is a synthetic organic compound characterized by the presence of a fluoropyrimidine moiety, a cyclopentyl group, and a methanesulfonamide functional group

Properties

IUPAC Name

N-[2-[[(5-fluoropyrimidin-2-yl)amino]methyl]cyclopentyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17FN4O2S/c1-19(17,18)16-10-4-2-3-8(10)5-13-11-14-6-9(12)7-15-11/h6-8,10,16H,2-5H2,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOPLZXDUVMQAKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1CCCC1CNC2=NC=C(C=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[[(5-fluoropyrimidin-2-yl)amino]methyl]cyclopentyl]methanesulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-[[(5-fluoropyrimidin-2-yl)amino]methyl]cyclopentyl]methanesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluoropyrimidine moiety can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the fluorine atom.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amino and sulfonamide groups.

    Hydrolysis: The methanesulfonamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyrimidines, while oxidation and reduction can modify the functional groups present in the compound.

Scientific Research Applications

Chemistry

In chemistry, N-[2-[[(5-fluoropyrimidin-2-yl)amino]methyl]cyclopentyl]methanesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. The fluoropyrimidine moiety is known for its activity against certain types of cancer cells, making this compound a candidate for anticancer drug development.

Industry

In the industrial sector, this compound can be used in the development of agrochemicals and pharmaceuticals. Its stability and reactivity make it suitable for large-scale production and application in various formulations.

Mechanism of Action

The mechanism of action of N-[2-[[(5-fluoropyrimidin-2-yl)amino]methyl]cyclopentyl]methanesulfonamide involves its interaction with specific molecular targets. The fluoropyrimidine moiety can inhibit the activity of enzymes involved in DNA synthesis, leading to the disruption of cellular processes in cancer cells. The cyclopentyl group enhances the compound’s binding affinity and specificity, while the methanesulfonamide group improves its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    5-Fluorouracil: A well-known anticancer agent with a similar fluoropyrimidine structure.

    2-Fluoropyrimidine: A simpler analog used in various chemical syntheses.

    Cyclopentylamine: A compound with a similar cyclopentyl group but lacking the fluoropyrimidine and methanesulfonamide moieties.

Uniqueness

N-[2-[[(5-fluoropyrimidin-2-yl)amino]methyl]cyclopentyl]methanesulfonamide is unique due to its combination of a fluoropyrimidine moiety, a cyclopentyl group, and a methanesulfonamide functional group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

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